molecular formula C28H25N5O4 B2482273 2-Ethoxy-4-(5-methyl-6-(phenylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate CAS No. 441290-44-4

2-Ethoxy-4-(5-methyl-6-(phenylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate

Cat. No.: B2482273
CAS No.: 441290-44-4
M. Wt: 495.539
InChI Key: CEYYLYPRHXFAJM-UHFFFAOYSA-N
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Description

2-Ethoxy-4-(5-methyl-6-(phenylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate is a useful research compound. Its molecular formula is C28H25N5O4 and its molecular weight is 495.539. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The compound, belonging to the class of 4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidines, has been explored in various chemical reactions, demonstrating its versatility in organic synthesis. For instance, the compound underwent formylation using Vilsmeier–Haack conditions, leading to the formation of various derivatives. The structural elucidation of these derivatives was confirmed through spectroscopic techniques, including NMR, IR, and MS, as well as X-ray analysis, emphasizing the compound's role in the synthesis of complex organic molecules (Lipson et al., 2012).

Antimicrobial and Antituberculosis Activities

Several studies have highlighted the antimicrobial and antituberculosis potential of derivatives of this compound. Notably, a catalyst-free synthesis in water of a promising antituberculosis drug derivative was developed, showcasing an environmentally friendly approach to drug synthesis (Titova et al., 2019). Furthermore, structural analogs of this compound have been synthesized and evaluated for tuberculostatic activity, revealing significant potential in the fight against tuberculosis (Titova et al., 2019).

Molecular Docking and Drug Development

The compound has been a subject of molecular docking studies, indicating its potential as a pharmacological agent. A study synthesized and identified the compound, followed by various theoretical calculations and molecular docking analyses. These analyses suggested that the compound could serve as a promising inhibitor in cancer treatment, demonstrating its ability to bind to active sites of proteins and indicating its potential in drug development (Sert et al., 2020).

Chemical Transformations and Mechanistic Insights

The compound's derivatives have been involved in various chemical transformations, offering insights into reaction mechanisms and the development of new synthetic methodologies. For example, the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines was studied, providing valuable information about the reaction mechanism and potential applications in synthetic chemistry (Lashmanova et al., 2019).

Properties

IUPAC Name

[2-ethoxy-4-[5-methyl-6-(phenylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N5O4/c1-3-36-23-16-20(14-15-22(23)37-27(35)19-10-6-4-7-11-19)25-24(18(2)31-28-29-17-30-33(25)28)26(34)32-21-12-8-5-9-13-21/h4-17,25H,3H2,1-2H3,(H,32,34)(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYYLYPRHXFAJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.